Rebamipide

Description

This compound has been investigated for the treatment of Stomach Ulcer, Keratoconjunctivitis Sicca, and Gastric Adenoma and Early Gastric Cancer.

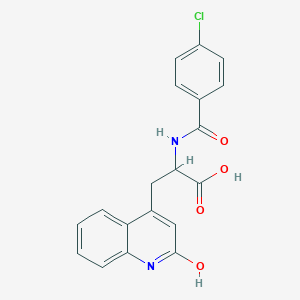

2-[[(4-chlorophenyl)-oxomethyl]amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid is a secondary carboxamide.

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWOAVDORUJLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045937 | |

| Record name | Rebamipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90098-04-7 | |

| Record name | Rebamipide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebamipide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebamipide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rebamipide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rebamipide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rebamipide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAMIPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Molecular Mechanisms of Rebamipide in Mucosal Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide (B173939), an amino acid analog of 2(1H)-quinolinone, is a well-established gastroprotective agent used in the treatment of gastritis and peptic ulcers.[1][2] Its therapeutic efficacy stems from a multifaceted mechanism of action that enhances the physiological defense systems of the mucosa.[3][4] Unlike agents that primarily suppress gastric acid, this compound's activity involves the upregulation of protective factors, suppression of inflammation, and scavenging of damaging reactive oxygen species.[5] This document provides an in-depth technical overview of the core molecular mechanisms underpinning this compound's mucosal protective effects, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Molecular Mechanisms of Action

This compound's protective effects are not mediated by a single pathway but by a synergistic combination of actions on cellular signaling, inflammatory processes, and the maintenance of tissue integrity.

Upregulation of Prostaglandin (B15479496) Synthesis and Signaling

A primary mechanism of this compound is the stimulation of prostaglandin (PG) production, particularly Prostaglandin E2 (PGE2), a critical mediator of mucosal defense. This is achieved through a dual-pronged approach targeting both the synthesis and degradation of PGs.

-

Induction of Cyclooxygenase-2 (COX-2): this compound upregulates the expression of COX-2, the inducible enzyme responsible for prostaglandin synthesis during tissue repair and inflammation. This induction is mediated by the activation of key upstream signaling cascades, including the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways. Furthermore, this compound activates 5'-AMP-activated protein kinase (AMPK), which also contributes to increased prostaglandin production.

-

Inhibition of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): this compound down-regulates the expression of 15-PGDH, the key enzyme responsible for the catabolism and inactivation of prostaglandins. By inhibiting PG degradation, this compound effectively increases the local concentration and prolongs the biological activity of PGE2 in the gastric tissue. This mechanism allows this compound to exert protective effects even in COX-2-knockout models.

Potent Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by modulating the activity of immune cells and suppressing the production of inflammatory mediators.

-

Inhibition of Inflammatory Cytokines: The drug attenuates the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). In macrophages, this compound has been shown to suppress the PGE1-induced increase of IL-6 and IL-8.

-

Suppression of Neutrophil Activation: this compound inhibits the activation and infiltration of neutrophils, a key source of reactive oxygen species and cytotoxic enzymes in inflamed mucosa. It reduces the adherence of neutrophils to endothelial cells by suppressing the expression of adhesion molecules like CD18.

-

Modulation of Key Inflammatory Pathways: this compound inhibits the Toll-like receptor 4/NF-κB (Nuclear Factor kappa B) pathway, a central regulator of the inflammatory response. This leads to a shift towards the anti-inflammatory Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, promoting cytoprotection.

Antioxidant and Radical Scavenging Properties

Oxidative stress is a major contributor to mucosal injury. This compound directly counteracts this by acting as a potent antioxidant.

-

Direct Scavenging of Reactive Oxygen Species (ROS): this compound is a powerful scavenger of oxygen-derived free radicals, with a particularly high reaction rate for the highly damaging hydroxyl radical (•OH).

-

Inhibition of ROS Production: The drug inhibits the production of superoxide (B77818) by neutrophils stimulated by agents like Helicobacter pylori extracts.

-

Prevention of Lipid Peroxidation: By neutralizing ROS, this compound inhibits the initiation of lipid peroxidation in the gastric mucosa, protecting cell membranes from oxidative damage.

Stimulation of Growth Factors and Angiogenesis

Enhanced tissue repair and ulcer healing are actively promoted by this compound through the stimulation of angiogenesis and the expression of crucial growth factors.

-

Upregulation of Pro-angiogenic and Growth Factors: Gene expression analysis shows that this compound significantly upregulates genes encoding for Vascular Endothelial Growth Factor (VEGF), Heparin-Binding Epidermal Growth-like Factor (HB-EGF), Fibroblast Growth Factor Receptor-2 (FGFR-2), and Epidermal Growth Factor (EGF) and its receptor (EGFR). It also upregulates Hepatocyte Growth Factor (HGF) and its receptor, c-met.

-

Direct Angiogenic Effects: Beyond stimulating epithelial cells to produce angiogenic factors, this compound has a direct pro-angiogenic effect on microvascular endothelial cells, further promoting the formation of new blood vessels essential for healing.

Enhancement of Mucosal Barrier Integrity

This compound strengthens the mucosal barrier, the first line of defense against luminal aggressors.

-

Increased Mucin Production: It stimulates the secretion of gastric mucus and increases the expression of mucin genes, including MUC1, MUC4, and MUC16, which form a protective glycoprotein (B1211001) layer.

-

Restoration of Tight Junctions: this compound helps restore the integrity of the epithelial barrier by increasing the expression and proper localization of tight junction proteins, such as Zonula occludens-1 (ZO-1), claudin-1, and occludin. This action is crucial in preventing damage from NSAIDs and acid reflux.

Quantitative Data Summary

The following tables summarize key quantitative findings on the molecular effects of this compound from various experimental studies.

Table 1: Effect of this compound on Gene Expression in Gastric Epithelial Cells

| Gene | Fold Upregulation | Experimental System | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (Cox2) | 9.3-fold | Rat Gastric Epithelial Cells (RGM1) | |

| Vascular Endothelial Growth Factor (VEGF) | 7.5-fold | Rat Gastric Epithelial Cells (RGM1) | |

| Heparin Binding Epidermal Growth-like Factor (HB-EGF) | ~5.0-fold | Rat Gastric Epithelial Cells (RGM1) | |

| Fibroblast Growth Factor Receptor-2 (FGFR2) | 4.4-fold | Rat Gastric Epithelial Cells (RGM1) |

| Insulin Growth Factor-1 (IGF-1) | 5.0-fold | Rat Gastric Epithelial Cells (RGM1) | |

Table 2: Effect of this compound on Protein Levels and Angiogenesis

| Parameter | Effect | Experimental System | Reference |

|---|---|---|---|

| Cox2 Protein | ~6.0-fold increase | Rat Gastric Epithelial Cells (RGM1) | |

| In Vitro Angiogenesis | ~240% increase vs. control | Rat Gastric Mucosal Endothelial Cells |

| Prostaglandin E2 (PGE2) Concentration | 1.4-fold increase | Mouse Gastric Tissue | |

Table 3: Efficacy of this compound in Preventing NSAID-Induced Mucosal Injury

| Parameter | This compound Group | Comparator Group | p-value | Reference |

|---|---|---|---|---|

| Incidence of Gastric Ulcers | 20.3% | 21.9% (Misoprostol) | p=0.6497 | |

| Total GI Symptom Score | Significantly lower | Higher (Misoprostol) | p=0.0002 | |

| Incidence of Mucosal Breaks | Reduced vs. Placebo (RR: 0.55) | Placebo | p ≤0.00001 |

| Small Intestinal Mucosal Breaks | 2 of 10 patients | 8 of 10 patients (Placebo) | p=0.023 | |

Key Experimental Protocols

In Vivo Model: NSAID-Induced Small Intestinal Injury

-

Objective: To evaluate the regenerative effect of this compound on intestinal mucosal damage induced by NSAIDs.

-

Animal Model: Male BALB/c mice.

-

Methodology:

-

Induction of Injury: Mice are administered aspirin (B1665792) (200 mg/kg/day, oral gavage) for 5 consecutive days to induce acute small intestinal injury (SII).

-

Treatment: Following injury induction, mice are treated with this compound (320 mg/kg/day, oral gavage) or a saline vehicle for 5 days.

-

Tissue Collection: At the end of the treatment period, mice are euthanized, and small intestine tissues are collected for analysis.

-

Analysis:

-

Histopathology: Tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and mucosal damage.

-

Transmission Electron Microscopy (TEM): Used to observe the ultrastructure of tight junctions between epithelial cells.

-

Immunohistochemistry: To determine the proliferative index by staining for Proliferating Cell Nuclear Antigen (PCNA).

-

Quantitative PCR (qPCR) and Western Blot: To measure the mRNA and protein expression levels of target molecules such as COX-2, β-catenin, c-myc, ZO-1, and occludin.

-

Enzyme Immunoassay (EIA): To measure the concentration of PGE2 in tissue homogenates.

-

-

In Vitro Model: Cytokine Production by Macrophages

-

Objective: To determine the effect of this compound on prostaglandin-induced inflammatory cytokine production.

-

Cell Model: Human monocytic cell line U937, differentiated into macrophages using Phorbol 12-myristate 13-acetate (PMA).

-

Methodology:

-

Cell Culture and Differentiation: U937 cells are cultured and treated with PMA to induce differentiation into a human macrophage model (H-Mac).

-

Treatment: Differentiated cells are pre-treated with this compound at various concentrations, followed by stimulation with PGE1 (a membrane receptor agonist) or 15d-PGJ2 (a nuclear receptor ligand).

-

Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.

-

Analysis:

-

Enzyme Immunoassay (EIA): The concentrations of cytokines (VEGF, IL-6, IL-8) and cyclic AMP (cAMP) in the supernatant are measured using specific EIA kits.

-

-

In Vitro Model: ROS Scavenging Activity

-

Objective: To measure the antioxidant and radical-scavenging properties of this compound.

-

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.

-

ROS Production: Neutrophils are stimulated with opsonized zymosan or H. pylori water extract to induce superoxide production.

-

Electron Paramagnetic Resonance (EPR) Spin Trapping: This technique is used to directly detect and quantify the production of superoxide radicals in the presence or absence of this compound. It can also be used to determine the direct hydroxyl radical scavenging activity of this compound.

-

Luminol-Dependent Chemiluminescence: An alternative method where the light emitted from the reaction of ROS with luminol (B1675438) is measured to quantify antioxidant activity. The reduction in chemiluminescence in the presence of this compound indicates its scavenging potential.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the complex signaling network influenced by this compound and typical experimental designs used in its study.

Caption: Core signaling pathways modulated by this compound.

Caption: Experimental workflow for an in vivo NSAID-injury model.

Caption: Experimental workflow for an in vitro cytokine assay.

Conclusion

The mucosal protective action of this compound is a result of its pleiotropic effects on the gastrointestinal mucosa. It orchestrates a comprehensive defense and repair program by simultaneously stimulating prostaglandin synthesis, suppressing inflammation, neutralizing oxidative stress, promoting angiogenesis and growth factor expression, and reinforcing the epithelial barrier. This multi-target mechanism distinguishes this compound from other gastroprotective agents and provides a robust rationale for its clinical utility in managing a variety of mucosal injuries, including those induced by NSAIDs and H. pylori. A thorough understanding of these intricate molecular pathways is essential for drug development professionals seeking to leverage similar mechanisms for future therapeutic innovations in gastroenterology.

References

- 1. This compound, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

Rebamipide's Cytoprotective and Gastroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytoprotective and gastroprotective effects of rebamipide (B173939), a multifaceted mucosal protective agent. The document summarizes key quantitative data from clinical and pre-clinical studies, details experimental protocols for evaluating its efficacy, and visualizes the core signaling pathways and experimental workflows involved in its mechanism of action.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various clinical settings, providing a quantitative basis for its therapeutic effects.

Table 1: Efficacy of this compound in NSAID-Induced Gastropathy

| Study/Comparison | Endpoint | This compound Group | Control/Comparator Group | p-value | Reference |

| This compound vs. Misoprostol | Incidence of Gastric & Duodenal Ulcers (12 weeks) | 4.0% | 3.9% | Not statistically significant | [1] |

| Severity of Dyspepsia (0-3 scale) | 0.44 ± 1.05 | 0.67 ± 1.24 | <0.05 | [1] | |

| Antacid Tablets Used | 7.19 ± 15.49 | 11.18 ± 22.79 | <0.05 | [1] | |

| This compound vs. Lansoprazole | Change in Small Bowel Erosions and Ulcers | -0.6 ± 3.06 | 1.33 ± 4.71 | Not statistically significant | [2][3] |

| Subjects with Mucosal Breaks | 20% (3/15) | 40% (6/18) | 0.427 | ||

| Dyspepsia and Skin Rashes | 31.58% (6/19) | 65% (13/20) | 0.036 | ||

| This compound vs. Placebo (Indomethacin-induced injury) | Dyspepsia Symptoms | 43% | 80% | <0.05 | |

| Gastropathy Grade 1 | 86% | 30% | <0.05 | ||

| Gastropathy Grade 2-4 | 14% | 40% | <0.05 | ||

| Gastropathy Grade 5 | 0% | 30% | <0.05 |

Table 2: Efficacy of this compound in Helicobacter pylori Eradication

| Study/Comparison | Eradication Rate (Intent-to-Treat) | Eradication Rate (Per-Protocol) | p-value | Reference |

| This compound + Omeprazole + Amoxicillin vs. Omeprazole + Amoxicillin | 73.3% | 75.9% | 0.014 (ITT), 0.021 (PP) | |

| This compound + Lansoprazole + Amoxicillin vs. Lansoprazole + Amoxicillin | Not specified | 75.0% vs. 57.4% | <0.05 | |

| Meta-analysis of this compound Addition to Eradication Regimens | 82.72% vs. 73.99% (OR 1.753) | Not specified | <0.001 | |

| This compound Addition to Dual Therapy (Subgroup analysis) | Not specified | OR 1.766 | 0.006 | |

| This compound Addition to Triple Therapy (Subgroup analysis) | Not specified | OR 1.638 | 0.152 | |

| This compound + Triple Therapy (10 days) | 84.4% | Not specified | - | |

| This compound + Triple Therapy (20 days) | 87.5% | Not specified | - |

Table 3: Efficacy of this compound in Gastric Ulcer Healing

| Study/Comparison | Healing Rate | This compound Group | Comparator Group | p-value | Reference |

| Post-H. pylori Eradication vs. Placebo | Ulcer Healing | 80% (104/130) | 66.1% (82/124) | 0.013 | |

| Post-H. pylori Eradication vs. Omeprazole (ITT) | Ulcer Healing | 81.5% (53/65) | 82.5% (52/63) | 0.88 | |

| Post-H. pylori Eradication vs. Omeprazole (PP) | Ulcer Healing | 87.8% (43/49) | 87.8% (36/41) | 0.99 | |

| Post-Endoscopic Submucosal Dissection vs. PPI alone | Scar Stage (S1) at 4 weeks | 68% (21/31) | 36% (11/31) | 0.010 |

Core Mechanisms of Action & Signaling Pathways

This compound exerts its cytoprotective and gastroprotective effects through a variety of mechanisms, including scavenging of free radicals, anti-inflammatory actions, and enhancement of the mucosal defense system.

Prostaglandin (B15479496) Synthesis and Mucus Production

This compound stimulates the synthesis of prostaglandins, particularly PGE2, in the gastric mucosa. This is achieved, in part, through the induction of cyclooxygenase-2 (COX-2) expression. Prostaglandins play a crucial role in maintaining mucosal integrity by increasing mucus and bicarbonate secretion.

Antioxidant and Anti-inflammatory Pathways

This compound is a potent scavenger of reactive oxygen species (ROS) and inhibits their production by activated neutrophils. It also suppresses the production of pro-inflammatory cytokines such as IL-8 and TNF-α, and inhibits neutrophil infiltration into the gastric mucosa.

Experimental Protocols

The following are detailed methodologies for key pre-clinical experiments used to evaluate the gastroprotective effects of this compound.

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is used to assess the ability of a compound to protect the gastric mucosa from damage induced by a non-steroidal anti-inflammatory drug (NSAID).

References

- 1. eprajournals.com [eprajournals.com]

- 2. The effect of this compound on non-steroidal antiinflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of this compound on non-steroidal anti-inflammatory drug-induced gastro-enteropathy: a multi-center, randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

Rebamipide's Induction of Prostaglandin Synthesis in Gastric Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which rebamipide (B173939), a gastroprotective agent, stimulates the synthesis of prostaglandins (B1171923) in the gastric mucosa. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying signaling pathways.

Core Mechanism of Action

This compound's primary gastroprotective effect is mediated through the enhancement of prostaglandin (B15479496) E2 (PGE2) synthesis, a critical component in maintaining gastric mucosal integrity. This is achieved through a multi-faceted mechanism that involves the upregulation of synthetic enzymes and the downregulation of catabolic enzymes.

A cornerstone of this compound's action is the induction of cyclooxygenase-2 (COX-2), a key enzyme responsible for prostaglandin synthesis, without significantly affecting the constitutively expressed cyclooxygenase-1 (COX-1).[1][2][3] This targeted induction leads to a significant increase in PGE2 levels in the gastric mucosa.[2] The signaling pathways implicated in this COX-2 induction include the extracellular signal-regulated kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways.[4] Additionally, this compound has been shown to activate 5'-AMP-activated protein kinase (AMPK), which also contributes to the induction of COX-2.

Furthermore, evidence suggests a COX-2-independent mechanism for increasing PGE2 levels. This compound has been found to downregulate the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the degradation of PGE2. This dual action of promoting synthesis and inhibiting degradation leads to a sustained elevation of local PGE2 concentrations.

Beyond increasing prostaglandin levels, this compound also enhances the gastric mucosa's responsiveness to PGE2 by upregulating the expression of the prostaglandin E2 receptor, EP4. This multifaceted approach solidifies this compound's role as a potent agent in gastric mucosal protection.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key molecules involved in prostaglandin synthesis, as reported in various in vivo and in vitro studies.

Table 1: In Vivo Effects of this compound on Prostaglandin Synthesis Pathway Components in Gastric Mucosa

| Parameter | Animal Model | This compound Dosage | Change from Control | Reference |

| PGE2 Concentration | Mice | 100 mg/kg | 1.4-fold increase | |

| COX-2 mRNA Expression | Mice | 100 mg/kg | 2-fold increase | |

| 15-PGDH mRNA Expression | Mice | 30 mg/kg | 26% decrease | |

| 15-PGDH mRNA Expression | Mice | 100 mg/kg | 89% decrease | |

| EP4 Gene Expression | Rats (gastric antrum) | 100 mg/kg | Significant increase |

Table 2: In Vitro Effects of this compound on Prostaglandin Synthesis Pathway Components in Gastric Epithelial Cells (RGM1)

| Parameter | This compound Concentration | Incubation Time | Change from Control | Reference |

| COX-2 Protein Expression | 100 µM | 12 hours | > 2-fold increase | |

| COX-2 Protein Expression | 200 µM | 12 hours | > 2-fold increase | |

| COX-2 Protein Expression | 200 µM | 12 hours | ~12-fold increase | |

| COX-2 Protein Expression | Not Specified | Not Specified | ~6-fold increase | |

| COX-2 mRNA Expression | Not Specified | Not Specified | 9.3-fold increase | |

| PGE2 Production | 0-200 µM | Not Specified | Dose-dependent increase | |

| EP4 Gene Expression | Not Specified | Not Specified | Significant augmentation |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Induction of cyclooxygenase-2 in rat gastric mucosa by this compound, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

Rebamipide's Properties as a Free Radical Scavenger: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebamipide (B173939), a quinolinone derivative, is a gastroprotective agent with a multifaceted mechanism of action that extends beyond its primary indication for treating gastric ulcers and gastritis. A significant component of its therapeutic efficacy is attributed to its potent free radical scavenging and antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms by which this compound mitigates oxidative stress, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound has been demonstrated to be a formidable scavenger of hydroxyl radicals and an effective inhibitor of superoxide (B77818) anion production by neutrophils. Furthermore, it plays a crucial role in attenuating lipid peroxidation and modulating inflammatory signaling pathways, such as NF-κB and PI3K/AKT, which are intricately linked to oxidative stress. This document aims to serve as a detailed resource for researchers, scientists, and drug development professionals investigating the antioxidant potential of this compound and its therapeutic applications.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling and host defense, their overproduction can lead to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including gastrointestinal disorders, cardiovascular diseases, and neurodegenerative conditions. Free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻), can inflict damage on lipids, proteins, and nucleic acids, leading to cellular dysfunction and tissue injury[1].

This compound (2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl] propionic acid) is a well-established gastroprotective drug that has demonstrated significant antioxidant capabilities[2][3]. Its mode of action in this regard is twofold: direct scavenging of free radicals and indirect antioxidant effects through the modulation of cellular processes involved in ROS production and inflammatory responses[2][4]. This guide delves into the specifics of these properties, providing a technical foundation for further research and development.

Quantitative Analysis of this compound's Free Radical Scavenging Activity

The efficacy of this compound as a free radical scavenger has been quantified in several in vitro studies. The following tables summarize the key quantitative data available in the literature.

Table 1: Hydroxyl Radical (•OH) Scavenging Activity of this compound

| Parameter | Value | Experimental System | Reference |

| Second-Order Rate Constant | 2.24 x 10¹⁰ M⁻¹s⁻¹ | Fenton Reaction (pH 7.8), EPR with DMPO spin trap | |

| Second-Order Rate Constant | 5.62 x 10¹⁰ M⁻¹s⁻¹ | UV irradiation of H₂O₂, EPR with DMPO spin trap |

Table 2: Inhibition of Superoxide Anion (O₂⁻) Production by this compound

| Source of Superoxide | This compound Concentration | % Inhibition | Experimental System | Reference |

| Opsonized Zymosan-Stimulated Neutrophils | Dose-dependent | Significant decrease in superoxide spin adduct signal | EPR with DMPO spin trap | |

| Helicobacter pylori-activated Neutrophils | < 1 mM | Significant attenuation of chemiluminescence | Luminol-dependent chemiluminescence | |

| Helicobacter pylori water extract-stimulated Neutrophils | 10⁻⁵ M and 10⁻⁶ M | Dose-dependent inhibition | EPR spin trapping |

Table 3: Inhibition of Lipid Peroxidation by this compound

| Inducer of Lipid Peroxidation | This compound Concentration/Dose | Effect | Experimental System | Reference |

| Free radical initiators (in vitro) | Not specified | Inhibited the increase of lipid peroxides | Rat gastric mucosal homogenates | |

| Indomethacin (in vivo) | 100 mg/kg (pretreatment) | Significantly inhibited the increase in lipid peroxides | Rat gastric mucosa | |

| Helicobacter pylori | Not specified | Significantly inhibited lipid peroxidation | Human gastric epithelial cells | |

| Acetic Acid (in vivo) | 100 mg/kg/day | Significantly diminished colonic TBARS | Rat model of colitis |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Hydroxyl Radical Scavenging Activity Assay (EPR with DMPO Spin Trapping)

Principle: This method utilizes Electron Paramagnetic Resonance (EPR) spectroscopy in conjunction with a spin trapping agent, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to detect and quantify the highly reactive hydroxyl radical. In the presence of a scavenger like this compound, the signal intensity of the DMPO-OH adduct is reduced, allowing for the calculation of scavenging activity.

Protocol:

-

Reagents:

-

Phosphate (B84403) buffer (pH 7.8)

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO)

-

Hydrogen peroxide (H₂O₂)

-

Ferrous sulfate (B86663) (FeSO₄) for Fenton reaction-based generation.

-

This compound solutions of varying concentrations.

-

-

Procedure (Fenton Reaction):

-

In an EPR tube, mix the phosphate buffer, DMPO, and the desired concentration of this compound.

-

Add FeSO₄ to the mixture.

-

Initiate the reaction by adding H₂O₂.

-

Immediately place the tube in the EPR spectrometer and record the spectrum.

-

-

EPR Spectrometer Settings (Typical):

-

Microwave Frequency: ~9.4 GHz

-

Microwave Power: 20 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1 G

-

Sweep Width: 100 G

-

Sweep Time: 60 s

-

Time Constant: 0.1 s

-

-

Data Analysis:

-

Measure the signal intensity of the DMPO-OH adduct in the presence and absence of this compound.

-

Calculate the percentage of scavenging activity.

-

The second-order rate constant can be determined through kinetic competition studies with a compound having a known rate constant for reaction with •OH.

-

Superoxide Anion Production by Neutrophils (Luminol-Dependent Chemiluminescence Assay)

Principle: Activated neutrophils produce superoxide anions as part of the oxidative burst. Luminol (B1675438) is a chemiluminescent probe that, in the presence of ROS (primarily superoxide and its derivatives), emits light. The intensity of the emitted light is proportional to the amount of superoxide produced.

Protocol:

-

Reagents:

-

Hanks' Balanced Salt Solution (HBSS)

-

Luminol

-

Human neutrophils isolated from peripheral blood.

-

Stimulant (e.g., opsonized zymosan, Helicobacter pylori extract, or phorbol (B1677699) myristate acetate (B1210297) - PMA).

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

Pre-incubate the isolated neutrophils with different concentrations of this compound.

-

Add luminol to the cell suspension.

-

Add the stimulant to activate the neutrophils.

-

Immediately measure the chemiluminescence using a luminometer over a specified period.

-

-

Data Analysis:

-

Calculate the total chemiluminescence (area under the curve) for each concentration of this compound.

-

Determine the percentage of inhibition of superoxide production compared to the control (stimulated neutrophils without this compound).

-

Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

Principle: Lipid peroxidation is a chain reaction that results in the degradation of lipids. Malondialdehyde (MDA) is a major end product of this process. The TBARS assay is a colorimetric method where MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Reagents:

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

Tissue homogenate or cell lysate.

-

MDA standard for calibration curve.

-

-

Procedure:

-

Homogenize the tissue sample in a suitable buffer.

-

Add TCA to the homogenate to precipitate proteins and acidify the sample.

-

Centrifuge to pellet the precipitated protein.

-

Add TBA solution to the supernatant.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes).

-

Cool the samples and measure the absorbance of the pink-colored supernatant at 532 nm.

-

-

Data Analysis:

-

Calculate the concentration of MDA in the samples using the standard curve.

-

Express the results as nmol of MDA per mg of protein or gram of tissue.

-

Signaling Pathways and Molecular Mechanisms

This compound's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that regulate inflammation and oxidative stress.

Inhibition of Neutrophil Activation and NF-κB Signaling

Oxidative stress and inflammation are closely intertwined. Activated neutrophils are a major source of ROS in inflammatory conditions. This compound has been shown to inhibit the activation of neutrophils, thereby reducing the production of superoxide anions. This is achieved, in part, by suppressing the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB is a master regulator of inflammation and is activated by oxidative stress. Once activated, it translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes involved in ROS production. This compound's ability to scavenge free radicals can prevent the initial activation of NF-κB. Furthermore, studies have shown that this compound can directly inhibit the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators like IL-8.

Modulation of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade involved in cell survival, proliferation, and inflammation. Dysregulation of this pathway can contribute to oxidative stress-induced cellular damage. Recent studies have indicated that this compound can modulate the PI3K/AKT pathway, contributing to its cytoprotective effects. In a model of acetic acid-induced colitis, this compound was found to curtail the pro-inflammatory PI3K/AKT pathway. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory mediators and protect cells from apoptosis. Furthermore, this compound has been shown to upregulate the Nrf2 pathway, a master regulator of the antioxidant response, which works in concert with the modulation of the PI3K/AKT pathway to confer cellular protection against oxidative insults.

Conclusion

The evidence presented in this technical guide underscores the significant role of this compound as a potent free radical scavenger and a modulator of oxidative stress-related signaling pathways. Its ability to directly neutralize hydroxyl radicals, inhibit superoxide production by neutrophils, and attenuate lipid peroxidation provides a strong mechanistic basis for its therapeutic effects beyond simple gastroprotection. The modulation of the NF-κB and PI3K/AKT pathways further highlights its complex and beneficial interactions at the cellular level. For researchers and drug development professionals, this compound serves as a compelling candidate for further investigation in a variety of disease models where oxidative stress is a key pathological component. The detailed protocols and quantitative data provided herein offer a solid foundation for such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of lipid peroxidation, NF-kappaB activation and IL-8 production by this compound in Helicobacter pylori-stimulated gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro studies indicating antioxidative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free radical scavenging activity of the novel anti-ulcer agent this compound studied by electron spin resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Rebamipide's Role in Modulating Anti-Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebamipide (B173939), a quinolinone derivative, is a gastroprotective agent with well-documented anti-inflammatory properties. Its multifaceted mechanism of action extends beyond enhancing mucosal defense to the direct modulation of key inflammatory signaling pathways. This technical guide provides an in-depth exploration of this compound's role in attenuating inflammation, focusing on its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, its influence on prostaglandin (B15479496) synthesis, and its ability to counteract oxidative stress. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. This compound has demonstrated therapeutic efficacy in managing conditions with an inflammatory component, such as gastritis, peptic ulcers, and even certain inflammatory skin conditions.[1][2] Its anti-inflammatory effects are attributed to a combination of mechanisms, including the scavenging of reactive oxygen species (ROS), inhibition of neutrophil activation, and modulation of pro-inflammatory cytokine production.[3][4][5] This guide delves into the molecular underpinnings of these actions, with a particular focus on the signaling pathways that this compound targets.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity and inflammation.[6] this compound has been shown to effectively suppress NF-κB activation, thereby downregulating the production of pro-inflammatory mediators.[1][7]

Mechanism of NF-κB Inhibition

This compound's inhibitory effect on the NF-κB pathway is multifaceted. In the context of TNF-α-induced inflammation in human umbilical vein endothelial cells, this compound has been shown to inhibit the phosphorylation of IκB-α, the inhibitory subunit of NF-κB.[6] This prevents the degradation of IκB-α and the subsequent translocation of the NF-κB p65 subunit into the nucleus, ultimately blocking the transcription of NF-κB target genes, such as interleukin-8 (IL-8).[6] Furthermore, in gastric epithelial cells stimulated with Helicobacter pylori, this compound significantly inhibits the formation of NF-κB complex (a p50/p65 heterodimer and a p50 homodimer), leading to decreased IL-8 production.[7] In gastric cancer cells, this compound abolishes H. pylori CagA-induced phospholipase D1 (PLD1) expression by inhibiting the binding of NF-κB to the PLD1 promoter.[8]

Visualization of NF-κB Pathway Modulation by this compound

Involvement in Prostaglandin Synthesis and MAPK Pathways

Prostaglandins (PGs), particularly PGE2, are crucial for maintaining gastric mucosal integrity. This compound enhances the production of protective PGs through the upregulation of cyclooxygenase-2 (COX-2).[9] This induction is mediated, at least in part, through the activation of the ERK1/2 and p38 MAPK pathways.[10]

Upregulation of COX-2 Expression

This compound has been shown to induce COX-2 expression in gastric mucosal cells.[9] This effect is dependent on the activation of 5'-AMP-activated protein kinase (AMPK).[11] The activation of AMPK by this compound leads to the induction of COX-2, which in turn increases the synthesis of PGE2.[11] This increase in PGE2 contributes to the gastroprotective and anti-inflammatory effects of this compound.[9][10] Interestingly, this compound's protective effects against NSAID-induced gastric injury are also linked to its ability to downregulate the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme responsible for PGE2 degradation, thereby increasing local PGE2 concentrations.[12]

Visualization of this compound's Effect on Prostaglandin Synthesis

Attenuation of Oxidative Stress and Neutrophil Activation

A significant component of this compound's anti-inflammatory action is its ability to counteract oxidative stress and inhibit the activation of neutrophils, which are key cellular mediators of inflammation.

Scavenging of Reactive Oxygen Species (ROS)

This compound is a potent scavenger of hydroxyl radicals and can inhibit the production of superoxide (B77818) by activated neutrophils.[5] This antioxidant activity helps to protect cells from oxidative damage, a common feature of inflammatory conditions.[4] The second-order rate constant for the reaction between this compound and hydroxyl radical is 2.24 x 10(10) M(-1)/s(-1).[5]

Inhibition of Neutrophil Activation

This compound has been shown to inhibit multiple aspects of neutrophil activation. It can reduce the adherence of neutrophils to endothelial cells and decrease the surface expression of CD18 on neutrophils induced by H. pylori extract.[13] Furthermore, this compound inhibits the release of granulocyte elastase from activated neutrophils.[14][15] By suppressing these pro-inflammatory functions of neutrophils, this compound helps to dampen the inflammatory cascade.[16]

Quantitative Data on this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

| Table 1: Effect of this compound on Cytokine Production | |||

| Cytokine | Experimental System | Effect of this compound | Reference |

| IL-8 | TNF-α-stimulated HUVECs | Dose-dependent decrease | [6] |

| IL-8 | H. pylori-stimulated gastric epithelial cells | Significant inhibition | [7] |

| IL-8, IL-10, TNF-α, IL-1β | H. pylori-stimulated human PBMCs | Dose-dependent suppression | [17] |

| IL-12 | H. pylori-stimulated human PBMCs | Tendency to increase | [17] |

| CXCL10, CXCL11, RANTES, MCP-1, IL-6 | PolyI:C-stimulated human conjunctival epithelial cells | Suppression of mRNA expression and protein production | [18] |

| VEGF, IL-6, IL-8 | PGE1-induced production in human macrophages | Suppression | [19] |

| Table 2: Effect of this compound on Other Inflammatory Markers | |||

| Marker | Experimental System | Effect of this compound | Reference |

| PGE2 | Rat gastric mucosa | 1.4-fold increase in concentration | [12] |

| PGE2 | Chronic erosive gastritis patients | Significant increase (225.4 ± 18.3 to 266.7 ± 14.7 pg/g) | [20] |

| Malondialdehyde (MDA) | Diclofenac-induced intestinal injury in mice | Significant reduction | [21] |

| Myeloperoxidase (MPO) Activity | Diclofenac-induced intestinal injury in mice | Significant reduction | [21] |

| Neutrophil Adherence | H. pylori-stimulated neutrophils to endothelial cells | Reduction at 10⁻⁵ and 10⁻⁶ M | [13] |

| CD18 Expression | H. pylori-stimulated neutrophils | Reduction at 10⁻⁵ and 10⁻⁶ M | [13] |

| Granulocyte Elastase Release | Activated neutrophils | Inhibition | [14][15] |

| Superoxide Production | Activated neutrophils | Dose-dependent inhibition | [5] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide to facilitate replication and further investigation.

Cell Culture and Stimulation for NF-κB Studies

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or human gastric epithelial cells (AGS and KATO III).

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM for AGS and KATO III, specific endothelial cell growth media for HUVECs) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0.5, 1, 2 mM) for a specified duration (e.g., 1-2 hours) before stimulation.

-

Stimulation:

-

TNF-α: Cells are stimulated with TNF-α (e.g., 10 ng/mL) for various time points (e.g., 15 minutes for IκB-α phosphorylation, longer for cytokine production).[6]

-

H. pylori: Gastric epithelial cells are co-cultured with live H. pylori strains at a specific multiplicity of infection (MOI) for defined periods.[7]

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Protein Extraction: Whole-cell lysates, cytoplasmic, or nuclear extracts are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA or Bradford assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκB-α, p65, COX-2, phospho-AMPK, β-actin) overnight at 4°C.

-

Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants are collected at the end of the experimental period.

-

Assay Procedure: The concentrations of cytokines (e.g., IL-8, IL-6, TNF-α) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated based on this curve.

Animal Models of Inflammation

-

NSAID-Induced Gastric/Intestinal Injury:

-

Animals: Male Sprague-Dawley rats or mice.

-

Induction: A single oral or subcutaneous dose of an NSAID (e.g., indomethacin, diclofenac) is administered.

-

This compound Administration: this compound is typically administered orally before or after the NSAID challenge.

-

Assessment: Gastric or intestinal lesions are scored, and tissue samples are collected for histological analysis and measurement of inflammatory markers (e.g., MPO activity, MDA levels).[14][21]

-

-

Oxazolone-Induced Dermatitis:

-

Animals: Mice.

-

Induction: A topical application of oxazolone (B7731731) is used to induce a delayed-type hypersensitivity reaction.

-

This compound Treatment: this compound is administered (e.g., intraperitoneally or topically).

-

Assessment: The severity of dermatitis (e.g., ear swelling) is measured, and skin tissue is analyzed for inflammatory cell infiltration and cytokine expression.[1]

-

Conclusion

This compound exerts its anti-inflammatory effects through a sophisticated and multi-pronged approach. Its ability to inhibit the pro-inflammatory NF-κB pathway, upregulate the protective COX-2/PGE2 axis via MAPK and AMPK signaling, and mitigate oxidative stress and neutrophil activation underscores its therapeutic potential in a range of inflammatory conditions. The detailed molecular mechanisms, quantitative data, and experimental protocols presented in this guide provide a solid foundation for further research into the pleiotropic anti-inflammatory properties of this compound and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. This compound suppresses TNF-α mediated inflammation in vitro and attenuates the severity of dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review article: the role of this compound in the management of inflammatory disease of the gastrointestinal tract. [sonar.ch]

- 3. This compound: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. In vitro studies indicating antioxidative properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits tumor necrosis factor-α-induced interleukin-8 expression by suppressing the NF-κB signal pathway in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of lipid peroxidation, NF-kappaB activation and IL-8 production by this compound in Helicobacter pylori-stimulated gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound abolishes Helicobacter pylori CagA-induced phospholipase D1 expression via inhibition of NFκB and suppresses invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of cyclooxygenase-2 in rat gastric mucosa by this compound, a mucoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces the gastric mucosal protective factor, cyclooxygenase-2, via activation of 5'-AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound protects against activation of neutrophils by Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound prevents indomethacin-induced gastric mucosal lesion formation by inhibiting activation of neutrophils in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound attenuates indomethacin-induced gastric mucosal lesion formation by inhibiting activation of leukocytes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound decreases the susceptibility of gastric mucosa to acid-induced injury in rats by inhibiting neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of this compound on production of several cytokines by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound suppresses PolyI:C-stimulated cytokine production in human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of this compound on prostaglandin receptors-mediated increase of inflammatory cytokine production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory effects of this compound according to Helicobacter pylori status in patients with chronic erosive gastritis: a randomized sucralfate-controlled multicenter trial in China-STARS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound suppresses diclofenac-induced intestinal permeability via mitochondrial protection in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Rebamipide on Gastric Mucus Glycoprotein Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebamipide (B173939), a quinolinone derivative, is a gastroprotective agent with a multifaceted mechanism of action that enhances the mucosal defense system. A key aspect of its therapeutic efficacy lies in its ability to stimulate the production of gastric mucus glycoproteins, which form the primary protective barrier against endogenous and exogenous aggressors in the stomach. This technical guide provides a comprehensive overview of the effects of this compound on gastric mucus glycoprotein (B1211001) production, detailing the underlying signaling pathways, quantitative data from preclinical and clinical studies, and explicit experimental protocols for the key assays cited.

Introduction

The gastric mucosa is continuously exposed to noxious substances, including hydrochloric acid, pepsin, and, in some cases, nonsteroidal anti-inflammatory drugs (NSAIDs) or Helicobacter pylori. The integrity of this mucosal lining is maintained by a sophisticated defense system, in which the mucus-bicarbonate barrier plays a pivotal role. This barrier is primarily composed of a viscous layer of mucus glycoproteins (mucins) that trap bicarbonate ions, creating a pH gradient that protects the underlying epithelium from the acidic gastric lumen.

This compound has been shown to enhance this protective barrier by stimulating the synthesis and secretion of gastric mucus glycoproteins.[1][2] Its mechanisms of action are pleiotropic, involving the upregulation of prostaglandin (B15479496) synthesis, scavenging of reactive oxygen species (ROS), and modulation of inflammatory responses.[3][[“]] This guide will delve into the specific effects of this compound on gastric mucus glycoprotein production, providing a detailed resource for researchers in the field of gastroenterology and drug development.

Quantitative Effects of this compound on Gastric Mucus and Prostaglandin Production

Several studies have quantified the impact of this compound on key components of the gastric mucosal defense system. The following tables summarize the significant quantitative findings.

| Parameter | Species | Treatment | Fold/Percent Change | Reference |

| Total Gastric Mucin Output | Human | This compound (4 weeks) | 53% increase | [5] |

| Soluble Mucus Content | Rat | This compound (1 hour) | ~160% of control | |

| Prostaglandin E2 (PGE2) Concentration | Mouse | This compound | 1.4-fold increase |

Table 1: Effect of this compound on Gastric Mucin Production

| Parameter | Species | Treatment | Fold/Percent Change | Reference |

| Prostaglandin E2 (PGE2) Concentration | Mouse | This compound | 1.4-fold increase |

Table 2: Effect of this compound on Prostaglandin E2 Production

Signaling Pathways Involved in this compound-Induced Mucus Glycoprotein Production

This compound's stimulatory effect on gastric mucus glycoprotein production is mediated through a complex interplay of signaling pathways. A primary mechanism involves the upregulation of prostaglandin E2 (PGE2) synthesis.

Caption: this compound's effect on prostaglandin and mucus production.

This compound stimulates the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. Concurrently, it downregulates the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for PGE2 degradation. This dual action leads to a significant increase in the local concentration of PGE2 in the gastric mucosa. PGE2 then binds to its EP4 receptor on gastric epithelial cells, triggering downstream signaling cascades that culminate in increased synthesis and secretion of mucus glycoproteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on gastric mucus glycoprotein production.

Induction of Gastric Mucosal Injury in Animal Models

A common method to study the protective effects of compounds like this compound is to first induce gastric injury in animal models.

Caption: Workflow for inducing and evaluating gastric injury.

Protocol:

-

Animal Model: Male Wistar rats (200-250 g) are typically used.

-

Fasting: Animals are fasted for 24 hours with free access to water before the experiment.

-

Drug Administration:

-

This compound is administered orally by gavage at the desired dose (e.g., 100 mg/kg).

-

After a set time (e.g., 30 minutes), gastric injury is induced by subcutaneous injection or oral administration of indomethacin (e.g., 25-50 mg/kg).

-

-

Sacrifice and Tissue Collection: Animals are sacrificed at a predetermined time point after indomethacin administration (e.g., 8 hours). The stomachs are immediately removed, opened along the greater curvature, and rinsed with cold saline.

-

Lesion Assessment:

-

Macroscopic Evaluation: The area of hemorrhagic lesions in the gastric mucosa is measured.

-

Microscopic Evaluation: Tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological examination.

-

Quantification of Gastric Mucus Glycoprotein

The amount of gastric mucus can be quantified by measuring its glycoprotein content, often determined by the hexose (B10828440) concentration.

Protocol:

-

Sample Collection (Human): Endoscopic Gastrin Test (EGT)

-

Following an overnight fast, a baseline gastric juice sample is collected via an endoscope.

-

Gastrin (e.g., tetragastrin) is administered to stimulate gastric secretion.

-

After a specific time interval (e.g., 10 minutes), the newly secreted gastric juice is collected under direct endoscopic visualization.

-

-

Mucin Isolation:

-

The collected gastric juice is centrifuged to remove debris.

-

Mucins are precipitated from the supernatant, for example, with ethanol.

-

-

Hexose Assay:

-

The mucin precipitate is hydrolyzed to release monosaccharides.

-

The total hexose content is determined using a colorimetric method, such as the phenol-sulfuric acid method, and measured spectrophotometrically.

-

-

Ion-Exchange Chromatography:

-

To analyze specific mucin fractions (e.g., acidic mucins), the isolated mucin can be further separated using ion-exchange chromatography. The different fractions are eluted with a salt gradient and their hexose content is determined.

-

Measurement of Prostaglandin E2 (PGE2) Levels

PGE2 levels in gastric tissue can be measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Protocol:

-

Tissue Homogenization: Gastric mucosal samples are homogenized in an appropriate buffer (e.g., phosphate-buffered saline with a prostaglandin synthetase inhibitor like indomethacin).

-

Extraction: PGE2 is extracted from the homogenate using a solid-phase extraction column (e.g., C18 column).

-

ELISA: The extracted PGE2 is quantified using a competitive ELISA kit according to the manufacturer's instructions. The optical density is measured, and the PGE2 concentration is calculated based on a standard curve.

Western Blot Analysis for COX-2 and 15-PGDH

Western blotting is used to determine the protein expression levels of key enzymes in the prostaglandin pathway.

Protocol:

-

Protein Extraction: Total protein is extracted from gastric mucosal tissue using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for COX-2 and 15-PGDH, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Immunohistochemistry for Gastric Mucins (MUC5AC and MUC6)

Immunohistochemistry allows for the visualization of the localization and expression of specific mucins within the gastric mucosa.

Protocol:

-

Tissue Preparation: Paraffin-embedded gastric tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.

-

Immunostaining:

-

Endogenous peroxidase activity is blocked with hydrogen peroxide.

-

The sections are incubated with primary antibodies against MUC5AC and MUC6.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

-

-

Visualization: The staining is developed using a chromogen substrate (e.g., diaminobenzidine), resulting in a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a coverslip.

-

Analysis: The staining intensity and distribution of MUC5AC (typically in surface mucous cells) and MUC6 (typically in gland mucous cells) are evaluated microscopically.

Conclusion

This compound effectively enhances gastric mucosal defense through the stimulation of mucus glycoprotein production. This action is largely mediated by the upregulation of prostaglandin E2 synthesis via the induction of COX-2 and suppression of 15-PGDH. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the cytoprotective mechanisms of this compound and for the development of novel gastroprotective agents. The multifaceted nature of this compound's action underscores its importance as a therapeutic option for various gastric mucosal disorders.

References

- 1. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitigation of indomethacin-induced gastric mucosal lesions by a potent specific type V phosphodiesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. consensus.app [consensus.app]

- 5. Indomethacin-induced gastric damage in rats and the protective effect of donkey milk - PMC [pmc.ncbi.nlm.nih.gov]

Rebamipide: A Multifaceted Regulator of Angiogenesis and Ulcer Healing

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Rebamipide (B173939), a quinolinone derivative, is a gastroprotective agent with a well-established clinical profile in the management of gastritis and peptic ulcers.[1][2] Its therapeutic efficacy extends beyond mere mucosal defense, intricately involving the modulation of angiogenesis and the acceleration of ulcer resolution. This technical guide provides a comprehensive overview of the core mechanisms by which this compound influences these critical physiological processes. We delve into the signaling pathways activated by this compound, summarize key quantitative data from seminal studies, and provide detailed experimental protocols for researchers seeking to investigate its multifaceted actions. The information presented herein is intended to serve as a valuable resource for scientists and drug development professionals engaged in gastroenterology and tissue repair research.

Introduction

The healing of gastric ulcers is a complex and dynamic process that necessitates the coordinated interplay of cell proliferation, migration, and the formation of new blood vessels—a process known as angiogenesis.[3] Angiogenesis is fundamentally crucial for supplying oxygen and essential nutrients to the site of injury, thereby facilitating tissue regeneration and repair.[3] this compound has been shown to exert its therapeutic effects by directly and indirectly promoting angiogenesis and enhancing the quality of ulcer healing.[4] This guide will explore the molecular underpinnings of this compound's pro-healing and pro-angiogenic properties.

Core Mechanisms of Action

This compound's influence on ulcer healing and angiogenesis is not mediated by a single pathway but rather through a constellation of synergistic mechanisms. These can be broadly categorized into the upregulation of pro-angiogenic factors, direct effects on endothelial cells, and modulation of inflammatory and prostaglandin (B15479496) synthesis pathways.

Upregulation of Pro-Angiogenic Growth Factors

A cornerstone of this compound's pro-healing action is its ability to stimulate the expression of several key pro-angiogenic growth factors in gastric epithelial cells. This induction of growth factors creates a favorable microenvironment for neovascularization and tissue regeneration.

-

Vascular Endothelial Growth Factor (VEGF): this compound significantly upregulates the expression of VEGF, a potent mitogen for endothelial cells and a critical driver of angiogenesis.

-

Heparin-Binding Epidermal Growth Factor-like Growth Factor (HB-EGF): This growth factor, also upregulated by this compound, is involved in cell proliferation and epithelial restitution.

-

Fibroblast Growth Factor Receptor-2 (FGFR2): By increasing the expression of FGFR2, this compound enhances the sensitivity of cells to fibroblast growth factors (FGFs), which play a vital role in angiogenesis and wound repair.

-

Epidermal Growth Factor (EGF) and its Receptor (EGF-R): this compound has been demonstrated to increase the expression of both EGF and its receptor in gastric mucosa, which is crucial for epithelial cell proliferation, re-epithelialization, and the reconstruction of gastric glands.

Direct Pro-Angiogenic Effects on Endothelial Cells

Beyond its indirect effects through growth factor induction in epithelial cells, this compound also exerts a direct pro-angiogenic action on microvascular endothelial cells. This direct stimulation further contributes to the formation of new blood vessels at the ulcer site.

Modulation of Prostaglandin Synthesis and Inflammatory Pathways

This compound's gastroprotective and ulcer-healing properties are also tightly linked to its ability to modulate prostaglandin synthesis and inflammatory responses.

-

Cyclooxygenase-2 (COX-2) Induction: this compound enhances the expression of COX-2, a key enzyme in the synthesis of prostaglandins. Prostaglandins, particularly PGE2, are crucial for maintaining mucosal integrity, stimulating mucus and bicarbonate secretion, and promoting blood flow.

-

Signaling Pathway Involvement: The induction of COX-2 by this compound is mediated through the activation of the extracellular signal-regulated protein kinase 1 and 2 (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK) pathways.

-

Anti-inflammatory Actions: this compound has been shown to inhibit the production of pro-inflammatory cytokines and attenuate the activity of neutrophils, which can contribute to tissue damage at the ulcer site.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound on gene expression and in vitro angiogenesis.

| Gene | Fold Upregulation (vs. Control) | Cell Type | Reference |

| VEGF | 7.5-fold | Normal rat gastric epithelial cells (RGM1) | |

| HB-EGF | ~5-fold | Normal rat gastric epithelial cells (RGM1) | |

| FGFR2 | 4.4-fold | Normal rat gastric epithelial cells (RGM1) | |

| COX-2 | 9.3-fold | Normal rat gastric epithelial cells (RGM1) | |

| IGF-1 | 5-fold | Normal rat gastric epithelial cells (RGM1) | |

| COX-2 (protein) | ~6-fold | Normal rat gastric epithelial cells (RGM1) |

Table 1: Effect of this compound on Pro-Angiogenic and Growth Factor Gene Expression.

| Assay | Result (vs. Control) | Cell Type | Reference |

| In Vitro Angiogenesis | ~240% stimulation | Rat gastric mucosal endothelial cells |

Table 2: Direct Pro-Angiogenic Effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a general workflow for studying its effects on ulcer healing.

Caption: this compound's multifaceted signaling pathways promoting ulcer healing.

Caption: General experimental workflow for in vivo studies of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's effects.

Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is widely used to create chronic gastric ulcers that closely mimic human ulcers in their healing process.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Acetic acid (80-100% solution)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Sterile surgical instruments

-

Suture materials

-

Phosphate-buffered saline (PBS)

Procedure:

-

Fast the rats for 24 hours with free access to water.

-

Anesthetize the rats using an appropriate anesthetic regimen.

-

Make a midline laparotomy incision to expose the stomach.

-

Apply a solution of acetic acid to the serosal surface of the stomach, typically in the corpus region. This can be achieved by:

-

Direct Application: A small tube or cylinder (e.g., a cut-off plastic syringe barrel) is placed on the serosal surface, and a defined volume (e.g., 50-100 µL) of acetic acid is instilled and left for a specific duration (e.g., 60 seconds).

-

Filter Paper Method: A small piece of filter paper soaked in acetic acid is applied to the serosal surface for a defined period.

-

-

After the application period, carefully remove the acetic acid and rinse the area with sterile PBS.

-

Close the abdominal incision in layers using appropriate suture materials.

-

Allow the animals to recover from anesthesia. Ulcers will develop over the next few days.

-

Administer this compound or vehicle control orally at the desired dosage and frequency, starting from a predetermined time point after ulcer induction.

Quantification of Ulcer Healing:

-

Macroscopic Evaluation: At the end of the experiment, euthanize the rats and excise the stomachs. Open the stomach along the greater curvature and measure the ulcer area (in mm²) using a caliper or image analysis software.

-

Histological Evaluation: Fix a portion of the ulcerated tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue regeneration, inflammation, and fibrosis.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or rat gastric mucosal endothelial cells

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel®)

-

96-well culture plates

-

This compound solution (dissolved in an appropriate solvent, e.g., DMSO, and diluted in culture medium)

-

Calcein AM (for fluorescent visualization)

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the matrix to solidify at 37°C.

-

Harvest endothelial cells and resuspend them in a serum-free or low-serum medium.

-

Seed the cells onto the solidified matrix at an optimized density (e.g., 1-2 x 10⁴ cells/well).

-

Immediately add the this compound solution at various concentrations to the wells. Include appropriate vehicle controls.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualize the formation of tube-like structures using a phase-contrast microscope.

-

For quantification, the cells can be stained with Calcein AM, and images can be captured using a fluorescence microscope.